Flutemetamol

描述

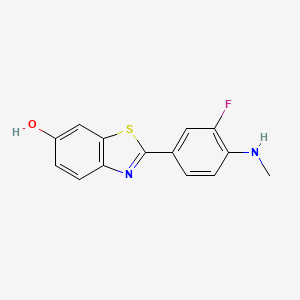

Structure

3D Structure

属性

CAS 编号 |

637003-10-2 |

|---|---|

分子式 |

C14H11FN2OS |

分子量 |

274.32 g/mol |

IUPAC 名称 |

2-[3-fluoro-4-(methylamino)phenyl]-1,3-benzothiazol-6-ol |

InChI |

InChI=1S/C14H11FN2OS/c1-16-11-4-2-8(6-10(11)15)14-17-12-5-3-9(18)7-13(12)19-14/h2-7,16,18H,1H3 |

InChI 键 |

VVECGOCJFKTUAX-UHFFFAOYSA-N |

SMILES |

CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F |

规范 SMILES |

CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F |

其他CAS编号 |

637003-10-2 |

同义词 |

(18F)flutemetamol flutemetamol flutemetamol F-18 Vizamyl |

产品来源 |

United States |

Foundational & Exploratory

Flutemetamol F-18: A Technical Deep Dive into its Mechanism of Action for Amyloid-Beta Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Flutemetamol F-18, a radioactive diagnostic agent pivotal in the positron emission tomography (PET) imaging of amyloid-beta (Aβ) plaques in the brain. The presence of these plaques is a key neuropathological hallmark of Alzheimer's disease. This document provides a comprehensive overview of its binding characteristics, experimental validation, and the quantitative methods used to assess amyloid burden, tailored for professionals in the fields of neuroscience research and pharmaceutical development.

Core Mechanism of Action: From Systemic Injection to Plaque-Specific Binding

This compound F-18 is a structural analog of thioflavin T, a dye known for its specific binding to the β-sheet structures characteristic of amyloid fibrils.[1] The incorporation of the positron-emitting fluorine-18 isotope allows for the in-vivo visualization and quantification of these Aβ plaques using PET.[1]

The mechanism unfolds in a series of sequential steps following intravenous administration:

-

Systemic Distribution and Blood-Brain Barrier Penetration: Once injected, this compound F-18 circulates through the bloodstream and, owing to its lipophilic nature, readily crosses the blood-brain barrier to enter the brain parenchyma.[1][2]

-

Binding to Amyloid-Beta Plaques: Within the brain, this compound F-18 exhibits high affinity and selectivity for Aβ plaques.[1] It binds to the β-sheet structures of both neuritic and diffuse plaques.[3] This interaction is a critical step, as the density of the radiotracer in different brain regions directly correlates with the local amyloid plaque burden.[4]

-

Radioactive Decay and Signal Generation: The fluorine-18 isotope undergoes radioactive decay, emitting positrons. These positrons travel a short distance in the tissue before annihilating with an electron, resulting in the emission of two 511 keV gamma photons in opposite directions.[1]

-

PET Imaging and Signal Quantification: The PET scanner detects these coincident gamma photons, and through a process of tomographic reconstruction, generates a three-dimensional image reflecting the distribution and density of this compound F-18 in the brain.[1] Higher signal intensity in specific cortical regions is indicative of a greater amyloid plaque burden.[1]

The following diagram illustrates the fundamental mechanism of this compound F-18 for Aβ detection:

References

- 1. What is the mechanism of this compound F-18? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Performance of [18F]this compound amyloid imaging against the neuritic plaque component of CERAD and the current (2012) NIA-AA recommendations for the neuropathologic diagnosis of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Association between in vivo [18F]-flutemetamol amyloid PET imaging and in vivo cerebral cortical histopathology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Flutemetamol ([¹⁸F])

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutemetamol ([¹⁸F]), marketed under the trade name Vizamyl™, is a positron emission tomography (PET) imaging agent used for the detection of β-amyloid neuritic plaques in the brains of adult patients with cognitive impairment who are being evaluated for Alzheimer's disease (AD) and other causes of cognitive decline.[1] Its ability to bind to these plaques allows for the in vivo visualization and quantification of amyloid pathology, a key hallmark of Alzheimer's disease.[2] This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound ([¹⁸F]), tailored for professionals in the fields of neuroscience, radiopharmaceutical chemistry, and drug development.

Chemical Structure

This compound is a derivative of thioflavin T and is structurally similar to Pittsburgh Compound B (PiB).[3][4] The fluorine-18 radioisotope is incorporated into its molecular structure, enabling its detection by PET scanners.[3]

| Identifier | Value |

| IUPAC Name | 2-[3-([¹⁸F])Fluoro-4-(methylamino)phenyl]-1,3-benzothiazol-6-ol[1] |

| Molecular Formula | C₁₄H₁₁[¹⁸F]N₂OS[1] |

| Molecular Weight | Approximately 273.316 g·mol⁻¹[1] |

| CAS Number | 765922-62-1[1] |

Synthesis of this compound ([¹⁸F])

The radiosynthesis of this compound ([¹⁸F]) is a multi-step process that involves the nucleophilic substitution of a nitro group on a precursor molecule with the positron-emitting radionuclide, fluorine-18 ([¹⁸F]), followed by a deprotection step.[1][3] The synthesis is often carried out using automated synthesis modules, such as the GE FASTlab™, to ensure reproducibility and safety in handling the radioactive materials.[2][5]

Precursor

The most commonly used precursor for the synthesis of this compound ([¹⁸F]) is 6-ethoxymethoxy-2-(4′-(N-formyl-N-methyl)amino-3′-nitro)phenylbenzothiazole (AH111907).[5][6]

Radiosynthesis Pathway

The general synthetic route can be summarized in the following two key steps:

-

[¹⁸F]-Fluorination: The precursor, AH111907, undergoes a nucleophilic aromatic substitution reaction. The nitro group at the 3'-position of the phenyl ring is replaced by [¹⁸F]fluoride. This reaction is typically carried out in an anhydrous solvent such as dimethyl sulfoxide (DMSO) at an elevated temperature.[7] The [¹⁸F]fluoride is activated by a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂) in the presence of a weak base like potassium carbonate.[7]

-

Deprotection: The resulting [¹⁸F]-labeled intermediate contains protecting groups on the hydroxyl and amino functionalities. These protecting groups are removed by acid hydrolysis, typically using a strong inorganic acid such as hydrochloric acid (HCl), to yield the final this compound ([¹⁸F]) product.[6][7]

Purification

A critical step in the synthesis of this compound ([¹⁸F]) is the purification of the final product to remove unreacted precursor, intermediates, and other impurities. The physicochemical similarity between this compound and its deprotected precursor makes this separation challenging.[1][8] Two primary methods are employed for purification:

-

High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is a robust method for achieving high radiochemical purity.[7][8]

-

Solid-Phase Extraction (SPE): To simplify the process and make it more amenable to automated synthesis platforms, SPE-based purification methods have been developed.[1][6] This typically involves the use of a combination of reverse-phase and normal-phase SPE cartridges to effectively separate the desired product from impurities.[1]

Quantitative Data

| Parameter | Reported Value | Reference |

| Radiochemical Yield | 15-25% | [7] |

| 20% ± 5% | [2] | |

| Radiochemical Purity | > 95% | [7] |

| 95% ± 1% | [2] | |

| Molar Activity | 936 ± 390 GBq/μmol | [2] |

Experimental Protocols

While specific parameters may vary depending on the synthesis module and local optimizations, the following provides a general outline of the experimental protocol for the synthesis of this compound ([¹⁸F]).

[¹⁸F]-Fluoride Production and Preparation

-

[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron by bombarding [¹⁸O]water with protons.

-

The aqueous [¹⁸F]fluoride is trapped on an anion exchange column.

-

The [¹⁸F]fluoride is then eluted from the column into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2.

-

The water is removed by azeotropic distillation with acetonitrile under a stream of nitrogen at an elevated temperature.

[¹⁸F]-Radiolabeling Reaction

-

A solution of the precursor, 6-ethoxymethoxy-2-(4′-(N-formyl-N-methyl)amino-3′-nitro)phenylbenzothiazole (AH111907), in an anhydrous solvent (e.g., DMSO) is added to the dried [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex.

-

The reaction mixture is heated to a high temperature (e.g., 140°C or higher) for a specified time to facilitate the nucleophilic substitution.[5]

Deprotection

-

After the labeling reaction, a strong acid (e.g., 4 M HCl) is added to the reaction mixture.[6]

-

The mixture is heated to facilitate the hydrolysis of the ethoxymethoxy and formyl protecting groups.[6]

Purification

HPLC Method:

-

The crude reaction mixture is diluted and injected onto a preparative reverse-phase HPLC column.

-

The fraction containing this compound ([¹⁸F]) is collected.

-

The collected fraction is typically reformulated into an injectable solution.

SPE Method:

-

The crude reaction mixture is passed through a series of SPE cartridges. A common sequence involves a reverse-phase cartridge to trap the product and less polar impurities, followed by washing steps to remove more polar impurities.

-

The final product is then eluted from the cartridge with an appropriate solvent (e.g., ethanol) and formulated for injection.[6]

Quality Control

The final product undergoes rigorous quality control testing to ensure its identity, purity, and suitability for human administration. This includes:

-

Radiochemical Purity and Identity: Assessed by radio-HPLC.

-

Radionuclidic Purity: Determined by gamma-ray spectroscopy.

-

Residual Solvents: Measured by gas chromatography.

-

pH and Sterility: Standard pharmaceutical quality control tests.

Conclusion

The synthesis of this compound ([¹⁸F]) is a well-established radiochemical process that has been optimized for automated platforms, making this valuable diagnostic agent accessible for clinical use. A thorough understanding of its chemical structure and the intricacies of its synthesis, including the selection of precursors, reaction conditions, and purification methods, is essential for ensuring the consistent production of a high-quality radiopharmaceutical. This guide provides a foundational understanding for researchers and professionals involved in the ongoing development and application of PET imaging agents for neurodegenerative diseases.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Amyloid-Targeting PET Tracer [18F]this compound Accumulates in Atherosclerotic Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound F-18? [synapse.patsnap.com]

- 4. The clinical safety, biodistribution and internal radiation dosimetry of this compound (18F) injection in healthy Japanese adult volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20200062724A1 - A process for producing flutametamol - Google Patents [patents.google.com]

- 6. US10472338B2 - Method for producing [18F]this compound - Google Patents [patents.google.com]

- 7. ojs.unito.it [ojs.unito.it]

- 8. newdrugapprovals.org [newdrugapprovals.org]

In Vitro Binding Affinity of Flutemetamol to Amyloid Plaques: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of Flutemetamol ([¹⁸F]this compound) to amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. This compound is a fluorine-18 labeled positron emission tomography (PET) tracer structurally analogous to Thioflavin T, utilized for the in vivo visualization of amyloid aggregates in the brain.[1] This document details the quantitative binding affinity, experimental protocols for its determination, and the underlying binding mechanisms.

Quantitative Binding Affinity Data

The in vitro binding affinity of this compound for amyloid-β has been characterized using various experimental models, including synthetic Aβ fibrils and homogenates from post-mortem Alzheimer's disease brain tissue. The dissociation constant (Kd) is a key metric, with a lower value indicating higher binding affinity.

| Target | Ligand | Binding Affinity (Kd) | Bmax | Stoichiometry | Reference |

| Synthetic Aβ(1-40) fibrils | This compound | 1.6 ± 0.2 µM | - | 1 ligand per 4-5 peptides | [2] |

| Alzheimer's Disease Brain Homogenates | [¹⁸F]-7B* | 17.7 nM | - | - | [3] |

*Note: Data for a structurally related PET tracer, [¹⁸F]-7B, is included for comparative purposes, as direct Kd values for this compound with human brain homogenates were not explicitly found in the immediate search results. One study indicated that the binding affinity of [¹⁸F]-7B to AD homogenates is 2.6-fold lower than that of this compound.[3]

Mechanism of Action and Binding Sites

This compound, a derivative of Thioflavin T, binds to the characteristic β-sheet structures of fibrillar amyloid plaques.[1] This interaction is non-covalent and is driven by the planar structure of the molecule, which intercalates between the β-sheets of the amyloid fibrils.

Solid-state NMR studies have identified specific binding sites of this compound on Aβ(1-40) fibrils. The primary interaction sites are located in three distinct segments of the peptide:

-

¹²VHH¹⁴

-

¹⁸VFF²⁰

-

³⁹VV⁴⁰

These segments form surface grooves rich in aromatic, polar, and charged residues, which are preferential binding locations for conjugated aromatic compounds like this compound.[2] The binding is characterized by both tightly and loosely bound states of the ligand.[2]

Below is a diagram illustrating the binding of this compound to an amyloid-β fibril.

Experimental Protocols

This section outlines detailed methodologies for key in vitro experiments to determine the binding affinity of this compound to amyloid plaques.

Preparation of Synthetic Amyloid-β Fibrils

Homogenous preparations of Aβ fibrils are crucial for reproducible binding assays.

Materials:

-

Synthetic Aβ(1-40) or Aβ(1-42) peptide

-

Hexafluoroisopropanol (HFIP)

-

Dimethyl sulfoxide (DMSO)

-

10 mM Hydrochloric acid (HCl) or Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

Solubilization: Dissolve lyophilized Aβ peptide in HFIP to a concentration of 1 mM to erase any pre-existing aggregates.

-

Evaporation: Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen or in a speed vacuum to form a thin peptide film. Store the dried peptide at -20°C.

-

Resuspension: Resuspend the peptide film in DMSO to a concentration of 5 mM.

-

Fibril Formation:

-

Confirmation: Confirm fibril formation using techniques such as Thioflavin T (ThT) fluorescence assay or transmission electron microscopy (TEM).[4]

Preparation of Human Brain Homogenates

Post-mortem brain tissue from confirmed Alzheimer's disease patients and healthy controls is used to assess binding in a more pathologically relevant context.

Materials:

-

Frozen human brain tissue (e.g., frontal cortex)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

-

Sucrose solution (e.g., 0.25 M)[5]

-

Potter-Elvehjem homogenizer or similar device

-

High-speed centrifuge

Procedure:

-

Dissection: Dissect the brain region of interest on ice.

-

Homogenization: Weigh the tissue and homogenize in 10-20 volumes of ice-cold homogenization buffer.[5][6]

-

Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Membrane Preparation: Centrifuge the supernatant at a high speed (e.g., 100,000 x g for 60 minutes) to pellet the membranes containing amyloid plaques.

-

Washing: Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation to wash the membranes.

-

Storage: Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C until use.[7]

-

Protein Quantification: Determine the protein concentration of the homogenate using a standard protein assay (e.g., BCA assay).[6]

In Vitro Saturation Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Materials:

-

[¹⁸F]this compound of known specific activity

-

Non-radioactive ("cold") this compound or a related compound (e.g., PIB) for determining non-specific binding

-

Prepared synthetic Aβ fibrils or brain homogenates

-

Assay buffer (e.g., PBS with 0.1% BSA or 2% human serum albumin)[3][8]

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of [¹⁸F]this compound concentrations.

-

Incubation:

-

Total Binding: Add a fixed amount of Aβ fibrils or brain homogenate and increasing concentrations of [¹⁸F]this compound to each well.

-

Non-specific Binding: Add Aβ fibrils or brain homogenate, increasing concentrations of [¹⁸F]this compound, and a high concentration of cold this compound or PIB (e.g., 10 µM) to displace specific binding.[8]

-

-

Equilibration: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[3][8]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.

-

Plot specific binding versus the concentration of [¹⁸F]this compound.

-

Determine Kd and Bmax by fitting the data to a one-site binding (hyperbola) equation using non-linear regression analysis.[3] Alternatively, a Scatchard plot can be used for linearization of the data.

-

The following diagram outlines the workflow for a saturation binding assay.

In Vitro Autoradiography

This technique visualizes the distribution of this compound binding sites on tissue sections.

Materials:

-

Cryostat

-

Microscope slides

-

Frozen brain sections (10-20 µm thick) from AD and control cases

-

[¹⁸F]this compound

-

Incubation and wash buffers

-

Phosphor imaging plates or autoradiography film

Procedure:

-

Sectioning: Cut thin sections of frozen brain tissue using a cryostat and mount them on microscope slides.

-

Pre-incubation: Pre-incubate the slides in buffer to rehydrate the tissue and remove endogenous substances.

-

Incubation: Incubate the slides with a solution containing [¹⁸F]this compound (e.g., 0.5 MBq/ml in 2% human serum albumin) for 30 minutes at room temperature.[8] For determining non-specific binding, adjacent sections are incubated with the addition of a high concentration of a competing ligand (e.g., 10 µM PIB).[8]

-

Washing: Wash the slides in ice-cold buffer to remove unbound radioligand.

-

Drying: Dry the slides quickly with a stream of cold air.

-

Exposure: Expose the slides to a phosphor imaging plate or autoradiography film.

-

Imaging and Analysis: Scan the imaging plate or develop the film to visualize the distribution of radioactivity. Quantify the signal intensity in different brain regions.

The workflow for in vitro autoradiography is depicted below.

References

- 1. Separation of β-amyloid binding and white matter uptake of 18F-flutemetamol using spectral analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating Aβ (β-amyloid) plaques in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]

- 5. NIBSC - Brain Tissue Preparation [nibsc.org]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

Flutemetamol ([¹⁸F]): A Technical Guide to its Discovery and Development as a PET Tracer for Amyloid-β Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction: Flutemetamol ([¹⁸F]), marketed as Vizamyl™, is a radioactive diagnostic agent developed for Positron Emission Tomography (PET) imaging of the brain.[1] It is indicated for the estimation of β-amyloid neuritic plaque density in adult patients with cognitive impairment who are being evaluated for Alzheimer's disease (AD) and other causes of cognitive decline.[1][2] As a fluorine-18 labeled analogue of Thioflavin T and a derivative of Pittsburgh Compound B (PiB), this compound's development marked a significant advancement in dementia diagnostics, offering a longer half-life (110 minutes for ¹⁸F vs. 20 minutes for ¹¹C-PiB) that facilitates broader clinical accessibility.[3][4] This guide provides an in-depth technical overview of the discovery, development, and application of this compound as a key biomarker in the assessment of Alzheimer's disease pathology.

Mechanism of Action

This compound is a structural analogue of thioflavin T, a dye known to bind specifically to amyloid fibrils.[5] Following intravenous administration, the ¹⁸F-labeled this compound circulates through the bloodstream and, due to its lipophilic nature, readily crosses the blood-brain barrier.[5][6] Its molecular structure allows for high-affinity, selective binding to the β-sheet conformation characteristic of fibrillar amyloid plaques.[5]

Once bound to these plaques, the fluorine-18 isotope undergoes radioactive decay by emitting a positron. This positron travels a short distance before annihilating with an electron in the surrounding tissue, resulting in the emission of two 511 keV gamma photons in opposite directions.[5] These photons are detected by the PET scanner, and the data is reconstructed to create a three-dimensional image showing the density and distribution of the tracer in the brain.[5] A higher signal intensity in specific cortical regions corresponds to a greater amyloid plaque burden, a hallmark of Alzheimer's disease.[5]

Radiosynthesis

The chemical name for this compound is 2-[3-[¹⁸F]fluoro-4-(methylamino)phenyl]-6-benzothiazolol.[7] Its radiosynthesis is a multi-step process typically performed using an automated synthesizer, such as the GE FASTlab™, which utilizes single-use cassettes.[8][9]

The process begins with a nucleophilic substitution reaction where the radioactive [¹⁸F]fluoride, complexed with a phase-transfer catalyst like Kryptofix 2.2.2 and potassium carbonate, displaces a nitro group on the precursor molecule, 6-ethoxymethoxy-2-(4′-(N-formyl-N-methyl)amino-3′-nitro)phenylbenzothiazole.[9][10][11] This is followed by an acid hydrolysis step to remove the protective groups from the phenol and amine moieties, yielding the final [¹⁸F]this compound product.[10][11] Purification is then achieved using solid-phase extraction (SPE) cartridges or high-performance liquid chromatography (HPLC) to separate the final product from unreacted precursors and byproducts.[9][11]

Table 1: Radiosynthesis Quantitative Data

| Parameter | Value | Reference |

| Radiochemical Yield | 15% - 28.5% | [10] |

| Radiochemical Purity | > 95% | [8] |

| Molar Activity | 936 ± 390 GBq/μmol | [8] |

| Total Synthesis Time | 40 - 45 minutes | [10] |

Preclinical Development

In Vitro Studies

The binding characteristics of this compound were initially validated through in vitro autoradiography on post-mortem human brain tissue and brain slices from transgenic mouse models of AD (e.g., APP23, Tg2576, APPswe-PS1dE9).[6][12] These studies demonstrated that [¹⁸F]this compound specifically binds to fibrillar Aβ deposits.[6] The binding pattern of the tracer co-localized with traditional histochemical stains for amyloid, such as Thioflavin S, and with immunohistochemistry using anti-Aβ antibodies, confirming its specificity for amyloid plaques.[6][12] A strong direct correlation (R=0.98) has been shown between the in vitro binding of [³H]this compound and [³H]PiB in human cortical homogenates.[13]

In Vivo Animal Studies

In vivo studies in wild-type rodents and transgenic AD mouse models were crucial for evaluating the pharmacokinetic profile and target engagement of this compound.[6][14]

-

Pharmacokinetics and Biodistribution: Studies in rats and mice showed that [¹⁸F]this compound readily enters the brain and is primarily excreted via the hepatobiliary pathway.[6][15] Compared to [¹¹C]PIB, this compound exhibits higher lipophilicity, which results in slower clearance from the brain, particularly from white matter.[6] Its metabolism into more polar, radioactive metabolites was found to be faster than that of [¹¹C]PIB.[6][15]

-

Target Engagement: In vivo PET imaging in aged transgenic mouse models, such as the APP23 model, demonstrated significantly increased retention of [¹⁸F]this compound in amyloid-rich regions like the frontal cortex compared to younger transgenic mice or wild-type controls.[12][14] This age-dependent increase in tracer uptake correlated with the known progression of amyloid deposition in these models.[12]

Table 2: Quantitative Data from In Vivo Animal Studies (APP23 Mouse Model)

| Age (months) | N | Distribution Volume Ratio (DVR) | Frontal Cortex/Cerebellum Ratio (50-60 min) | Reference |

| 9 | 2 | 0.88 (0.81) | 0.88 (0.89) | [12] |

| 12 | 1 | 0.98 (0.93) | - | [12] |

| 15 | 1 | 1.16 (1.15) | - | [12] |

| 18 | 2 | 1.13 (1.16) and 1.35 (1.35) | - | [12] |

| 21 | 1 | 1.05 (1.31) | - | [12] |

Experimental Protocols

Protocol: In Vivo PET Imaging in a Transgenic Mouse Model [14]

-

Animal Preparation: Anesthetize the mouse (e.g., with isoflurane).

-

Tracer Administration: Administer a bolus intravenous injection of [¹⁸F]this compound (e.g., 4.3 ± 0.9 MBq).

-

Imaging: Immediately begin a 60-minute dynamic emission scan using a small-animal PET/CT scanner. A CT scan is acquired beforehand for attenuation correction and anatomical reference.

-

Data Analysis: Reconstruct PET data. Define regions of interest (ROIs) on the frontal cortex (target) and cerebellum (reference). Calculate time-activity curves. Use kinetic modeling (e.g., Logan graphical analysis) to determine the Distribution Volume Ratio (DVR) or calculate simple tissue ratios (e.g., SUVR) at a late time point (e.g., 40-60 minutes post-injection) to quantify tracer retention.

Protocol: In Vitro Autoradiography [6][15]

-

Tissue Preparation: Use frozen, cryostat-sectioned brain slices (e.g., 20 µm thick) from transgenic mice or post-mortem human subjects.

-

Incubation: Incubate the slides in a solution containing [¹⁸F]this compound (e.g., in phosphate-buffered saline with ethanol).

-

Washing: Wash the slides in buffer solutions to remove non-specifically bound tracer.

-

Detection: Expose the dried slides to a phosphor imaging plate or digital autoradiography system.

-

Analysis: Quantify the radioactivity in specific brain regions and compare it with adjacent sections stained with Thioflavin S or amyloid-β antibodies to confirm co-localization.

Clinical Development

Human Pharmacokinetics, Biodistribution, and Dosimetry

Following a single intravenous bolus injection in human subjects, plasma concentrations of [¹⁸F]this compound decline rapidly, by approximately 75% in the first 20 minutes and 90% by 180 minutes.[7] The parent compound is metabolized into less lipophilic ¹⁸F-labelled metabolites.[16] Excretion is primarily through the hepatobiliary (approx. 52%) and renal (approx. 37%) pathways.[7] The highest initial organ uptake is observed in the liver, lungs, and brain.[16]

Table 3: Human Biodistribution and Radiation Dosimetry

| Parameter | Value | Reference |

| Recommended Activity | 185 MBq (5.0 mCi) | [7][17] |

| Highest Initial Uptake | Liver (15.2%), Lungs (10.2%), Brain (6.6%) | [16] |

| Critical Organ (Highest Absorbed Dose) | Gallbladder Wall | [7][16] |

| Absorbed Dose to Gallbladder Wall | 366 µGy/MBq | [16] |

| Absorbed Dose to Brain | 11 µSv/MBq | [7] |

| Mean Effective Dose | 34.9 µSv/MBq (or 5.92 mSv per 185 MBq) | [7][16] |

Clinical Trials and Diagnostic Performance

The efficacy of this compound was established in pivotal clinical trials involving end-of-life patients who underwent PET imaging and subsequent post-mortem brain autopsy.[18][19] The PET scan interpretations (positive or negative for amyloid) were compared against the "standard of truth"—the neuropathological assessment of neuritic plaque density using established criteria like the Consortium to Establish a Registry for Alzheimer's Disease (CERAD) and the 2012 National Institute on Aging-Alzheimer's Association (NIA-AA) guidelines.[18][20]

These studies consistently demonstrated high sensitivity and specificity for this compound PET imaging in detecting the presence of moderate to frequent neuritic amyloid plaques.[18][19]

Table 4: Diagnostic Performance of this compound PET (Majority Read of 5 Readers)

| Standard of Truth (Pathology) | N | Sensitivity | Specificity | Reference |

| Modified CERAD | 68 | 86% | 92% | [20] |

| "Original" CERAD | 106 | 91.9% | 87.5% | [18] |

| "Modified" CERAD | 106 | 90.8% | 90.0% | [18] |

| 2012 NIA-AA Criteria (Aβ score) | 106 | 85.7% | 100% | [18] |

| Clinical Diagnosis (vs. Pathology) | 68 | 51% | 68% | [20] |

Note: The higher specificity against NIA-AA criteria reflects that this standard accounts for diffuse plaques, which may cause some false positives when using CERAD criteria alone.[18]

Clinical PET Imaging Protocol

1. Patient Preparation:

-

No specific dietary preparation is required.

-

Patients should be well-hydrated.

-

Confirm the patient can lie still for the duration of the scan.

2. Dosage and Administration: [7][17]

-

Dose: A single intravenous bolus of 185 MBq (5.0 mCi).

-

Administration: Administer as a slow bolus (within 40 seconds) in a total volume of 10 mL or less into a peripheral vein.

-

Flush: Immediately follow the injection with a 5-15 mL saline flush to ensure full dose delivery.

-

A waiting period of approximately 90 minutes between tracer injection and the start of the PET scan is required to allow for tracer distribution and clearance of background signal.

4. Image Acquisition: [7][17][21]

-

Patient Positioning: Position the patient supine in the scanner with the head in a head holder to minimize movement. The brain, including the cerebellum, must be within the field of view.

-

Acquisition Time: Acquire PET data for 20 minutes.

-

Mode: Acquire in 3-D mode.

5. Image Reconstruction and Interpretation: [17][22]

-

Images should be reconstructed using iterative methods with attenuation correction (derived from a CT scan).

-

Visual Interpretation: A trained reader assesses the images. A scan is considered positive (amyloid present) if there is a reduction or loss of the normally distinct grey-white matter contrast in at least one cortical region (e.g., frontal lobes, posterior cingulate/precuneus, lateral temporal lobes). The striatum may also show uptake. A scan is considered negative (amyloid absent) if the grey-white matter contrast is preserved throughout the cortex, with tracer signal largely confined to the white matter.

Conclusion

The development of [¹⁸F]this compound represents a successful translation from a promising chemical scaffold to a clinically validated and regulatory-approved diagnostic tool. Through a rigorous program of preclinical and clinical evaluation, this compound has been established as a safe and effective PET tracer with high sensitivity and specificity for the in vivo detection of fibrillar amyloid-β plaques. Its favorable half-life has made amyloid PET imaging more accessible, providing clinicians with a valuable adjunct to clinical evaluation for improving the diagnostic accuracy in patients with cognitive impairment.

References

- 1. Welcome to GE HealthCare | GE HealthCare (United States) [gehealthcare.com]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Amyloid Positivity Using [18F]this compound-PET and Cognitive Deficits in Nondemented Community-Dwelling Older Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound F-18? [synapse.patsnap.com]

- 6. Pharmacokinetics of [¹⁸F]this compound in wild-type rodents and its binding to beta amyloid deposits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. snmmi.org [snmmi.org]

- 8. Amyloid-Targeting PET Tracer [18F]this compound Accumulates in Atherosclerotic Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. ojs.unito.it [ojs.unito.it]

- 11. US10472338B2 - Method for producing [18F]this compound - Google Patents [patents.google.com]

- 12. In vivo PET imaging of beta-amyloid deposition in mouse models of Alzheimer's disease with a high specific activity PET imaging agent [(18)F]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vivo PET imaging of beta-amyloid deposition in mouse models of Alzheimer's disease with a high specific activity PET imaging agent [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The clinical safety, biodistribution and internal radiation dosimetry of this compound (18F) injection in healthy Japanese adult volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 18F PET with this compound for the early diagnosis of Alzheimer's disease dementia and other dementias in people with mild cognitive impairment (MCI) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Performance of [18F]this compound amyloid imaging against the neuritic plaque component of CERAD and the current (2012) NIA-AA recommendations for the neuropathologic diagnosis of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phase 3 trial of this compound labeled with radioactive fluorine 18 imaging and neuritic plaque density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. neurology.org [neurology.org]

- 21. Association between in vivo [18F]-flutemetamol amyloid PET imaging and in vivo cerebral cortical histopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jnm.snmjournals.org [jnm.snmjournals.org]

Flutemetamol radiolabeling with fluorine-18 process

An In-Depth Technical Guide to the Radiolabeling of Flutemetamol with Fluorine-18

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound ([¹⁸F]this compound), a fluorine-18 labeled polyethylene glycol stilbene analog, is a radiopharmaceutical agent used for Positron Emission Tomography (PET) imaging of β-amyloid plaques in the brain, a key hallmark of Alzheimer's disease. This technical guide provides a comprehensive overview of the automated radiolabeling process of this compound with fluorine-18, focusing on the core principles of the synthesis, purification, and quality control. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers and professionals in the field of radiopharmaceutical development.

Introduction

The synthesis of [¹⁸F]this compound is a multi-step process that involves the nucleophilic substitution of a precursor molecule with fluorine-18, followed by deprotection and purification.[1] The automation of this process is crucial for ensuring reproducibility, operator safety, and compliance with current Good Manufacturing Practices (cGMP). Automated synthesis modules, such as the GE FASTlab™, are commonly employed for the routine production of [¹⁸F]this compound.[2][3][4] This guide will delve into the technical aspects of this automated synthesis.

Chemistry and Radiolabeling Pathway

The radiolabeling of this compound is achieved through a nucleophilic aromatic substitution reaction. The most commonly used precursor is 6-ethoxymethoxy-2-(4′-(N-formyl-N-methyl)amino-3′-nitro)phenylbenzothiazole (AH111907). In this reaction, the nitro group (-NO₂) on the phenyl ring of the precursor is displaced by the [¹⁸F]fluoride ion.

Following the radiolabeling step, a deprotection reaction is necessary to remove the ethoxymethoxy protecting group from the hydroxyl moiety of the benzothiazole ring system. This is typically achieved through acid hydrolysis.

Automated Synthesis Workflow

The automated synthesis of [¹⁸F]this compound is typically performed on a cassette-based system, such as the GE FASTlab™. The entire process, from receiving the [¹⁸F]fluoride to the final product formulation, is computer-controlled.

Experimental Protocols

The following protocols are generalized for an automated synthesis platform like the GE FASTlab™. Specific parameters may vary based on the synthesis module and cassette configuration.

Reagents and Materials

-

[¹⁸F]Fluoride in [¹⁸O]water from cyclotron.

-

This compound FASTlab™ cassette containing:

-

Anion exchange cartridge (e.g., QMA)

-

C30 solid-phase extraction (SPE) cartridge

-

Alumina N Plus Light SPE cartridge

-

Pre-filled vials with:

-

Eluent solution (Tetrabutylammonium bicarbonate or Kryptofix 2.2.2/K₂CO₃ in acetonitrile/water)

-

Precursor (AH111907) in dimethyl sulfoxide (DMSO)

-

Strong base (e.g., Sodium methoxide in methanol)

-

Hydrochloric acid (e.g., 4 M)

-

Wash solutions (e.g., acetonitrile/water mixtures, water)

-

Ethanol for final elution

-

Saline for final formulation

-

-

Synthesis Procedure

-

[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride solution is passed through an anion exchange cartridge, where the [¹⁸F]fluoride is trapped. The [¹⁸O]water is recovered. The trapped [¹⁸F]fluoride is then eluted into the reactor vessel with the eluent solution containing a phase transfer catalyst.

-

Azeotropic Drying: The water is removed from the reaction mixture by azeotropic distillation with acetonitrile under a stream of nitrogen and/or vacuum at an elevated temperature. This step is critical for the efficiency of the subsequent nucleophilic substitution.

-

Radiolabeling: The precursor solution is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated to facilitate the nucleophilic substitution.

-

Precursor Decomposition: A strong base is added to the reaction mixture to chemically modify any unreacted precursor, making it more polar.[5] This step is crucial for the subsequent solid-phase extraction purification.

-

First Purification: The reaction mixture is diluted with water and passed through a reverse-phase SPE cartridge (e.g., C30). The protected [¹⁸F]this compound intermediate is retained on the cartridge, while the more polar impurities (including the decomposed precursor) are washed away.

-

Deprotection: The intermediate product is eluted from the SPE cartridge into a second reactor. An aqueous solution of hydrochloric acid is added, and the mixture is heated to remove the ethoxymethoxy protecting group.

-

Second Purification: The acidic solution is cooled and diluted with water. This solution is then passed through a second reverse-phase SPE cartridge (e.g., C30) to trap the [¹⁸F]this compound. The cartridge is washed with an aqueous acetonitrile solution and then water to remove any remaining impurities.

-

Final Elution and Formulation: The purified [¹⁸F]this compound is eluted from the SPE cartridge with ethanol. The ethanolic solution is then passed through a sterile filter into a sterile vial containing saline for injection.

Quantitative Data

The following tables summarize key quantitative parameters of the [¹⁸F]this compound radiolabeling process.

Table 1: Reaction Conditions

| Parameter | Value | Reference |

| Precursor Amount | 75 µmol | [5] |

| Radiolabeling Temperature | 120-140 °C | [2] |

| Radiolabeling Time | 5-10 minutes | [6] |

| Deprotection Temperature | 125 °C | [2] |

| Deprotection Time | 5 minutes | [2] |

| Total Synthesis Time | 30-40 minutes | [2] |

Table 2: Performance Metrics

| Parameter | Value | Reference |

| Radiochemical Yield (decay corrected) | 30-50% | [2] |

| Radiochemical Purity | > 95% | [2] |

| Molar Activity | Not consistently reported |

Quality Control

A series of quality control tests are performed on the final [¹⁸F]this compound product to ensure its safety and efficacy for human administration.

Table 3: Quality Control Specifications

| Test | Method | Specification |

| Appearance | Visual Inspection | Clear, colorless solution, free of particulates |

| pH | pH meter or pH strips | 4.5 - 7.5 |

| Radionuclidic Identity | Gamma-ray spectroscopy | Principal gamma photon at 511 keV |

| Radionuclidic Purity | Gamma-ray spectroscopy | ≥ 99.5% |

| Radiochemical Identity | HPLC | Retention time of the main radioactive peak corresponds to that of the this compound standard |

| Radiochemical Purity | HPLC | ≥ 95% |

| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm, Acetonitrile < 410 ppm, DMSO < 5000 ppm |

| Kryptofix 2.2.2 Residue | TLC Spot Test or GC | < 50 µg/mL |

| Sterility | USP <71> | Sterile |

| Bacterial Endotoxins | USP <85> | < 175 EU/V (V = max. recommended dose in mL) |

HPLC Method for Radiochemical Purity

-

Column: C18 reverse-phase column

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer)

-

Detection: UV detector in series with a radioactivity detector

-

Analysis: The chromatogram is analyzed to determine the percentage of radioactivity corresponding to the [¹⁸F]this compound peak relative to the total radioactivity injected.

TLC Method for Kryptofix 2.2.2

A simplified spot test on a TLC plate is often used for the determination of residual Kryptofix 2.2.2.[7][8][9]

-

A TLC plate is spotted with the [¹⁸F]this compound solution alongside a standard solution of Kryptofix 2.2.2.

-

The plate is developed in a suitable mobile phase (e.g., methanol/ammonium hydroxide mixture).

-

The plate is then exposed to iodine vapor.

-

The presence of Kryptofix 2.2.2 is indicated by a distinct spot, and its concentration can be estimated by comparison with the standard.

Conclusion

The automated radiolabeling of [¹⁸F]this compound is a robust and reliable process that enables the routine clinical production of this important diagnostic imaging agent. The use of cassette-based synthesis modules simplifies the procedure, enhances safety, and ensures consistent product quality. A thorough understanding of the underlying chemistry, the automated workflow, and the required quality control measures is essential for any facility involved in the production and use of [¹⁸F]this compound. This guide provides a foundational understanding of these critical aspects for researchers and professionals in the field.

References

- 1. What is the mechanism of this compound F-18? [synapse.patsnap.com]

- 2. US10472338B2 - Method for producing [18F]this compound - Google Patents [patents.google.com]

- 3. US20200062724A1 - A process for producing flutametamol - Google Patents [patents.google.com]

- 4. alzforum.org [alzforum.org]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. JP2018140975A - Process for producing this compound - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Determination of residual Kryptofix 2.2.2 levels in [18F]-labeled radiopharmaceuticals for human use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thin layer chromatographic detection of kryptofix 2.2.2 in the routine synthesis of [18F]2-fluoro-2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics and Biodistribution of [¹⁸F]Flutemetamol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and biodistribution of [¹⁸F]Flutemetamol, a radiopharmaceutical used for Positron Emission Tomography (PET) imaging of β-amyloid (Aβ) plaques in the brain. The information is compiled from key preclinical studies to assist researchers and professionals in drug development.

Executive Summary

[¹⁸F]this compound is an ¹⁸F-labeled analogue of Pittsburgh Compound B ([¹¹C]PIB) developed for the in vivo detection of Aβ pathology associated with Alzheimer's disease. Preclinical studies in rodent models have been crucial in characterizing its pharmacokinetic profile and biodistribution, demonstrating its potential as a PET tracer for Aβ imaging. These studies have shown that [¹⁸F]this compound readily crosses the blood-brain barrier, exhibits specific binding to Aβ plaques, and is cleared from the brain and body through the hepatobiliary pathway.[1] Its pharmacokinetic properties have been compared to those of [¹¹C]PIB, revealing both similarities and differences that are important for the design and interpretation of preclinical and clinical imaging studies.[1]

Pharmacokinetic Profile

Preclinical studies have primarily been conducted in wild-type Sprague Dawley rats and C57Bl/6N mice.[1] The pharmacokinetics of [¹⁸F]this compound in these models were found to be comparable to that of [¹¹C]PIB.[1]

Quantitative Pharmacokinetic Parameters:

Key Pharmacokinetic Characteristics:

-

Brain Uptake and Clearance: [¹⁸F]this compound readily enters the brain.[1] However, it clears more slowly from the brain, particularly from white matter, compared to [¹¹C]PIB, which is consistent with its higher lipophilicity.[1]

-

Metabolism: The metabolism of [¹⁸F]this compound into radioactive metabolites is faster than that of [¹¹C]PIB.[1]

-

Plasma Protein Binding: The binding of [¹⁸F]this compound to plasma proteins has been analyzed, and a high degree of binding is suggested.[1]

Biodistribution

Ex vivo and in vivo PET imaging studies have been conducted to evaluate the biodistribution of [¹⁸F]this compound in wild-type rats and mice.[1]

Quantitative Biodistribution Data:

Comprehensive, tabulated ex vivo biodistribution data, such as the percentage of injected dose per gram of tissue (%ID/g) in various organs at different time points, are not consistently available in the reviewed public literature. However, qualitative descriptions and specific findings are summarized below.

Key Biodistribution Findings:

-

Primary Excretion Route: The main route of excretion for [¹⁸F]this compound and its metabolites is the hepatobiliary pathway in both rats and mice.[1]

-

Organ Distribution: Following intravenous injection, the tracer distributes throughout the body. Radiation dose estimates calculated from rat ex vivo biodistribution data indicate the effective dose of [¹⁸F]this compound to be 6.65 μSv/MBq.[1] For comparison, the effective dose for [¹¹C]PIB was estimated to be 2.28 μSv/MBq.[1]

-

Binding to Aβ Deposits: Autoradiography studies have confirmed that [¹⁸F]this compound binds to fibrillar Aβ deposits in the brains of Tg2576 transgenic mice, a model for Alzheimer's disease.[1] Increased retention of the tracer has also been observed in the brains of aged APP23 mice.

Experimental Protocols

This section details the methodologies employed in the key preclinical studies of [¹⁸F]this compound.

Animal Models

-

Wild-type Rodents:

-

Transgenic Mouse Models of Alzheimer's Disease:

-

Tg2576[1]

-

APP23

-

APPswe-PS1dE9

-

Biodistribution Studies

-

Methodology: Biodistribution was assessed using both ex vivo PET methods and in vivo PET imaging.[1]

-

In Vivo PET Imaging Protocol:

-

Animals were anesthetized.

-

[¹⁸F]this compound was administered via intravenous injection.

-

Dynamic PET scans were acquired for a specified duration (e.g., 60 minutes).

-

Data was analyzed to determine the uptake and clearance of the tracer in various brain regions and peripheral organs.

-

References

The Nexus of Flutemetamol Uptake and Alzheimer's Pathology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical relationship between the uptake of Flutemetamol (¹⁸F) and the underlying neuropathology of Alzheimer's disease. By serving as an in vivo biomarker for amyloid-β (Aβ) plaques, a hallmark of Alzheimer's, this compound positron emission tomography (PET) has emerged as a pivotal tool in both diagnostic settings and the evaluation of novel therapeutic interventions. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the molecular pathways governing this interaction.

The Molecular Basis of this compound Uptake in Alzheimer's Disease

This compound F-18 is a radiopharmaceutical agent structurally related to thioflavin T, a dye known for its high affinity to the β-sheet structures characteristic of fibrillar amyloid plaques.[1] Following intravenous administration, this compound crosses the blood-brain barrier and binds to these Aβ plaques.[2] The emitted positrons from the fluorine-18 isotope are detected by a PET scanner, allowing for the visualization and quantification of amyloid plaque density in the living brain.[1] The intensity of the PET signal directly correlates with the burden of these pathological protein aggregates.[1]

The Amyloid Cascade Hypothesis

The accumulation of Aβ plaques is a central tenet of the amyloid cascade hypothesis, which posits that the deposition of Aβ is an early and critical event in the pathogenesis of Alzheimer's disease.[3][4] This cascade initiates a series of downstream events, including neuroinflammation, tau pathology (neurofibrillary tangles), synaptic dysfunction, and ultimately, neuronal death and cognitive decline.[4][5][6] this compound PET imaging provides a direct window into this initial pathological step.

Quantitative Analysis of this compound Uptake

The uptake of this compound is quantified using semi-quantitative measures, primarily the Standardized Uptake Value Ratio (SUVR) and the Centiloid (CL) scale. The SUVR is calculated by normalizing the radioactivity concentration in a target brain region to that of a reference region, typically the cerebellum, which is relatively spared from amyloid deposition.[7] The Centiloid scale provides a standardized method for quantifying amyloid PET tracers, allowing for direct comparison across different ligands and imaging sites.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the relationship between this compound uptake and Alzheimer's disease pathology.

| Study Type | Patient Cohort | Key Finding | Metric | Value | Reference |

| Post-Mortem Validation | 106 end-of-life subjects | Sensitivity for moderate/frequent neuritic plaques | - | 91% | [10] |

| Post-Mortem Validation | 106 end-of-life subjects | Specificity for moderate/frequent neuritic plaques | - | 90% | [10] |

| Post-Mortem Validation | 106 cases | Sensitivity for increased neuritic plaque density | - | 91% | [11] |

| Post-Mortem Validation | 106 cases | Specificity for increased neuritic plaque density | - | 90% | [11] |

| Multicenter Study | 93 patients with cognitive impairment | Optimal SUVR cutoff for amyloid positivity | SUVR | 1.13 | [7] |

| Multicenter Study | 93 patients with cognitive impairment | Optimal Centiloid cutoff for amyloid positivity | CL | 16 | [7] |

| Multicenter Study | 93 patients with cognitive impairment | Sensitivity at optimal cutoff | - | 96.7% | [7] |

| Multicenter Study | 93 patients with cognitive impairment | Specificity at optimal cutoff | - | 90.6% | [7] |

| Comparative Study | 74 subjects | Conversion to Centiloid Scale | Equation | CL = (121.42 * SUVR) - 121.16 | [8][9] |

| Comparative Study | 74 subjects | Correlation between this compound and PiB SUVR | R² | 0.96 | [8] |

| Brain Region | Patient Group | Mean SUVR (± SD) | Reference |

| Overall Cortex | Alzheimer's Disease | 1.47 (± 0.21) | [7] |

| Overall Cortex | Visually Negative Scans | 1.00 (± 0.09) | [7] |

| Precuneus | Alzheimer's Disease | Significantly higher than HC | [12] |

| Anterior Cingulate | Alzheimer's Disease | Significantly higher than HC | [12] |

| Posterior Cingulate | Alzheimer's Disease | Significantly higher than HC | [12] |

| Temporal Median | Alzheimer's Disease | Significantly higher than HC | [12] |

| Frontal Median | Alzheimer's Disease | Significantly higher than HC | [12] |

Experimental Protocols

This compound (¹⁸F) PET Imaging Protocol

This protocol outlines the standardized procedure for acquiring this compound PET images in a clinical or research setting.

-

Patient Preparation: No special dietary preparation is required. Patients should be well-hydrated.

-

Radiotracer Administration: A single intravenous bolus of 185 MBq (5.0 mCi) of this compound (¹⁸F) is administered.[13]

-

Uptake Phase: A waiting period of approximately 90 minutes post-injection allows for the radiotracer to distribute and bind to amyloid plaques.[13][14]

-

Image Acquisition: PET data is acquired for 20 minutes.[13][14] A low-dose CT scan is performed for attenuation correction.[14]

-

Image Reconstruction and Analysis: Images are reconstructed and can be visually interpreted or quantitatively analyzed to determine amyloid status.

Post-Mortem Histopathological Analysis

The validation of in vivo this compound PET imaging relies on the "gold standard" of post-mortem histopathological examination of brain tissue.

Thioflavin S is a fluorescent dye that binds to the β-sheet structures of amyloid plaques.

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) brain tissue sections (5-10 µm thick) are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.[15][16]

-

Staining: Slides are incubated in a filtered 1% aqueous solution of Thioflavin S for 8 minutes at room temperature, protected from light.[15]

-

Differentiation: Excess stain is removed by washing in 80% ethanol, followed by 95% ethanol.[15]

-

Mounting and Visualization: Slides are rinsed with distilled water and coverslipped with an aqueous mounting medium. Stained plaques are visualized using fluorescence microscopy.[15]

IHC utilizes specific antibodies to detect Aβ peptides. The following is a general protocol using the 4G8 antibody, which recognizes amino acids 17-24 of the Aβ peptide.

-

Tissue Preparation and Antigen Retrieval: FFPE sections are deparaffinized and rehydrated. Antigen retrieval is performed by incubating the slides in 70% formic acid for 20 minutes at room temperature.[17][18]

-

Blocking: Non-specific antibody binding is blocked by incubating the sections in a serum-blocking solution for at least 5 minutes.[17]

-

Primary Antibody Incubation: The slides are incubated with a diluted primary antibody (e.g., anti-β-Amyloid, clone 4G8) overnight at 4°C.

-

Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen such as 3,3'-diaminobenzidine (DAB) to produce a colored precipitate at the site of the antigen.

-

Counterstaining and Mounting: Sections can be counterstained with hematoxylin to visualize cell nuclei. Slides are then dehydrated and coverslipped.

Experimental and Analytical Workflow

The robust correlation between this compound uptake and Alzheimer's disease pathology is established through a rigorous experimental and analytical workflow that bridges in vivo imaging with post-mortem validation.

Conclusion

This compound (¹⁸F) PET imaging stands as a validated and reliable biomarker for the in vivo assessment of fibrillar amyloid-β plaque burden, a cornerstone of Alzheimer's disease pathology. The strong correlation between this compound uptake and post-mortem histopathological findings provides a high degree of confidence in its utility for both clinical diagnosis and as a pharmacodynamic marker in the development of anti-amyloid therapies. The standardized quantitative methods and well-defined experimental protocols outlined in this guide are essential for ensuring the accuracy and reproducibility of these assessments in research and clinical trial settings. As the field moves towards earlier diagnosis and intervention, the role of this compound PET in elucidating the progression of Alzheimer's disease and monitoring treatment efficacy will continue to expand.

References

- 1. Amyloid Cascade Hypothesis for the Treatment of Alzheimer’s Disease: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzforum.org [alzforum.org]

- 3. The Amyloid Cascade Hypothesis 2.0 for Alzheimer’s Disease and Aging-Associated Cognitive Decline: From Molecular Basis to Effective Therapy [mdpi.com]

- 4. news-medical.net [news-medical.net]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. behavioralhealth2000.com [behavioralhealth2000.com]

- 7. Frontiers | Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study [frontiersin.org]

- 8. Centiloid scaling for quantification of brain amyloid with [18F]this compound using multiple processing methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Post-mortem histopathology underlying β-amyloid PET imaging following this compound F 18 injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Classification of 18F-Flutemetamol scans in cognitively normal older adults using machine learning trained with neuropathology as ground truth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 18F PET with this compound for the early diagnosis of Alzheimer's disease dementia and other dementias in people with mild cognitive impairment (MCI) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of semi-quantitative measures of 18F-flutemetamol PET for the clinical diagnosis of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. alzforum.org [alzforum.org]

- 16. Thioflavin S Staining and Amyloid Formation Are Unique to Mixed Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. protocols.io [protocols.io]

- 18. protocols.io [protocols.io]

Early Research on Flutemetamol for Neurodegenerative Disease Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research and development of Flutemetamol ([¹⁸F]-Flutemetamol), a key radiopharmaceutical agent for Positron Emission Tomography (PET) imaging of beta-amyloid (Aβ) plaques, a core pathological hallmark of Alzheimer's disease.

Introduction and Mechanism of Action

This compound, marketed as Vizamyl™, is a fluorine-18 labeled derivative of Thioflavin T.[1] Its development was a significant step forward, offering a longer half-life of approximately 110 minutes compared to the first widely used amyloid imaging agent, Carbon-11 labeled Pittsburgh Compound B ([¹¹C]PiB), thus expanding accessibility beyond centers with an on-site cyclotron.[2][3]

Upon intravenous injection, this compound crosses the blood-brain barrier and binds with high affinity to the beta-sheet structures of Aβ plaques.[1] The emitted positrons from the ¹⁸F isotope annihilate with electrons in the brain tissue, producing gamma photons that are detected by a PET scanner.[1] The resulting images provide a quantitative measure of Aβ plaque density in the brain.[1][4]

Preclinical Development

Early preclinical studies were crucial in establishing the potential of this compound as a viable PET tracer for Aβ imaging. These studies focused on its pharmacokinetic profile and its ability to bind to Aβ deposits in animal models.

Autoradiography studies using brain tissue from transgenic mouse models of Alzheimer's disease, such as the Tg2576 mouse, demonstrated that [¹⁸F]this compound specifically binds to fibrillar Aβ deposits.[5] Preclinical PET imaging in these models showed good brain uptake and specific binding to Aβ plaques.[5]

Quantitative Data from Early Studies

The following tables summarize key quantitative data from early preclinical and clinical research on this compound.

Table 1: Diagnostic Accuracy in Early Clinical Trials

| Study Phase | Comparison Group | Sensitivity | Specificity | Citation(s) |

| Phase 2 | Healthy Volunteers | 93.1% | 93.3% | [6][7] |

| Phase 3 (End-of-Life) | Autopsy Confirmed | 81% - 93% | >80% | [8] |

| MCI to AD Progression (3-year follow-up) | MCI non-converters | 64% | 69% | [9] |

| MCI to AD Progression (2-year follow-up) | MCI non-converters | 89% | 80% | [9] |

Table 2: Quantitative Image Analysis Parameters

| Parameter | Description | Typical Cutoff for Positivity | Reference Region | Citation(s) |

| Standardized Uptake Value Ratio (SUVR) | Ratio of tracer uptake in a region of interest to a reference region with minimal Aβ deposition. | 1.13 | Whole Cerebellum | [10][11] |

| Centiloid (CL) | A standardized scale for quantifying amyloid PET results. | 16 | Whole Cerebellum | [10][11] |

Note: SUVR and Centiloid cutoffs can vary based on the specific quantification software and reference region used.[12]

Experimental Protocols

Detailed methodologies were essential for the validation of this compound. Below are generalized protocols based on early research.

Protocol 1: [¹⁸F]this compound PET Imaging in Early Clinical Trials

-

Patient Preparation: Patients are typically instructed to fast for at least 4 hours prior to the scan.

-

Radiotracer Injection: A bolus injection of approximately 180-185 MBq (5 mCi) of [¹⁸F]this compound is administered intravenously.[2][13]

-

Uptake Phase: A waiting period of approximately 80-90 minutes allows for the tracer to distribute and bind to Aβ plaques in the brain.[2]

-

PET Scan Acquisition: A static PET scan of the brain is acquired, typically for 20-30 minutes.[14]

-

Image Reconstruction and Analysis: Images are reconstructed and corrected for attenuation. Quantitative analysis is performed to calculate SUVRs using a reference region like the cerebellar cortex.[2] Visual interpretation by trained readers is also a primary method of analysis.[4][6]

Protocol 2: Post-mortem Brain Tissue Analysis for Validation

-

Brain Autopsy: Following the death of a study participant, the brain is removed and preserved.

-

Tissue Sectioning: Brain tissue, particularly from cortical regions, is sectioned.

-

Immunohistochemistry: Sections are stained with antibodies specific for Aβ, such as the 4G8 antibody.[15]

-

Histochemical Staining: Stains like Thioflavin-S and Bielschowsky silver stain are used to visualize dense-core plaques.[15]

-

Plaque Quantification: The density of neuritic plaques is quantified and correlated with the ante-mortem [¹⁸F]this compound PET scan results.[8]

Visualizations

Diagram 1: this compound Binding to Beta-Amyloid

Diagram 2: Experimental Workflow for this compound Validation

Diagram 3: Logic of a Phase 2 Clinical Trial

Conclusion

The early research on this compound successfully established its utility as a reliable and accessible PET tracer for the in vivo detection of Aβ plaques. Through rigorous preclinical and clinical studies, its favorable pharmacokinetic profile, high binding affinity for Aβ, and strong correlation with post-mortem neuropathology were demonstrated. This foundational work paved the way for its approval and widespread use in both clinical and research settings, significantly advancing the diagnostic capabilities for Alzheimer's disease and other neurodegenerative conditions.[3][16]

References

- 1. What is the mechanism of this compound F-18? [synapse.patsnap.com]

- 2. Phase 1 study of the Pittsburgh compound B derivative 18F-flutemetamol in healthy volunteers and patients with probable Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imaging β-amyloid using [(18)F]this compound positron emission tomography: from dosimetry to clinical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alzheimer’s: visual assessment of [18F]this compound PET can reveal not only presence but also extent and location of amyloid | IHI Innovative Health Initiative [ihi.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 18F-flutemetamol amyloid imaging in Alzheimer disease and mild cognitive impairment: a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 18F PET with this compound for the early diagnosis of Alzheimer's disease dementia and other dementias in people with mild cognitive impairment (MCI) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A multisite analysis of the concordance between visual image interpretation and quantitative analysis of [18F]this compound amyloid PET images - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. snmmi.org [snmmi.org]

- 14. researchgate.net [researchgate.net]

- 15. radiologybusiness.com [radiologybusiness.com]

- 16. Welcome to GE HealthCare | GE HealthCare (United States) [gehealthcare.com]

Understanding the Binding Sites of Flutemetamol on Aβ Fibrils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutemetamol ([¹⁸F]this compound), a fluorine-18 labeled positron emission tomography (PET) tracer, is a crucial tool in the in vivo quantification of cerebral β-amyloid (Aβ) plaque burden, a key pathological hallmark of Alzheimer's disease.[1] A derivative of the histochemical dye thioflavin T, this compound binds to the β-sheet structures of Aβ fibrils, enabling the visualization and quantification of amyloid deposits in the brain.[2] This technical guide provides an in-depth exploration of the binding sites of this compound on Aβ fibrils, summarizing key quantitative data, detailing experimental methodologies, and visualizing the molecular interactions and experimental workflows.

Quantitative Data on this compound Binding

The binding characteristics of this compound to Aβ fibrils have been elucidated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings from the literature.

| Parameter | Value | Aβ Species | Method | Reference |

| Binding Stoichiometry | 1 ligand : 4-5 peptides | Aβ40 Fibril Polymorph | Analytical HPLC & ¹⁹F NMR | [3][4] |

| Binding Affinity (Kd) | 1.6 ± 0.2 µM | Aβ40 Fibrils | Not specified | [5] |

| Maximum Binding Capacity (Bmax) | 2.4 ± 0.1 µM | Aβ40 Fibrils | Not specified | [5] |

| Inhibition Constant (Ki) of cyano-flutemetamol | 5.1 ± 0.5 nM | AD Tissue Homogenate | Competition Binding Assay | [6] |

| Inhibition Constant (Ki) of this compound | 5.3 ± 0.5 nM | AD Tissue Homogenate | Competition Binding Assay | [6] |

Table 1: Binding Stoichiometry and Affinity of this compound for Aβ Fibrils.

| Brain Region | SUVR (Visually Negative PET) | SUVR (Visually Positive PET) | Method | Reference |

| Global Mean | 0.50 (SD 0.08) - 1.00 ± 0.09 | 0.76 (SD 0.10) - 1.47 ± 0.21 | ¹⁸F-Flutemetamol PET | [7][8] |

Table 2: Standardized Uptake Value Ratios (SUVR) of [¹⁸F]this compound in Human Brain.

Molecular Binding Sites on Aβ Fibrils

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in identifying the specific amino acid residues of Aβ fibrils that interact with this compound. These studies reveal that this compound does not bind to a single, well-defined pocket but rather interacts with multiple surface grooves of the Aβ fibril.

Key interacting segments on the Aβ40 fibril polymorph include:

These binding sites are characterized by surface grooves lined with a combination of aromatic, polar, and charged residues.[3] The interaction is primarily driven by shape complementarity and hydrophobic interactions.[3][9] Computational modeling studies, including molecular docking and dynamics, have further supported the presence of multiple druggable binding sites on different Aβ fibril models.[10]

Experimental Protocols

The characterization of this compound binding sites relies on a combination of sophisticated biophysical and imaging techniques. Below are detailed methodologies for key experiments.

Solid-State NMR Spectroscopy for Binding Site Identification

Objective: To identify the specific amino acid residues of Aβ fibrils in close proximity to the bound this compound molecule.

Methodology: ¹⁹F-¹³C and ¹⁹F-¹H Rotational-Echo Double-Resonance (REDOR) experiments are employed.[3][4]

-

Fibril Preparation: Recombinant Aβ40 peptides are expressed and purified. Fibrils are formed by incubation in a suitable buffer (e.g., phosphate buffer) with gentle agitation.

-

Ligand Binding: A solution of this compound is added to the Aβ40 fibril suspension. The mixture is incubated to allow for binding equilibrium to be reached.

-

Sample Preparation for NMR: The ligand-bound fibrils are centrifuged and packed into an NMR rotor.

-

REDOR NMR Spectroscopy:

-

The sample is spun at a high speed in the NMR spectrometer.

-

A sequence of radiofrequency pulses is applied to both the ¹⁹F nucleus of this compound and the ¹³C or ¹H nuclei of the Aβ peptide.

-

The REDOR experiment selectively reintroduces the dipolar coupling between the ¹⁹F and the nearby ¹³C or ¹H nuclei.

-

The strength of this dipolar coupling is inversely proportional to the cube of the distance between the nuclei.

-

-

Data Analysis: By measuring the reduction in the ¹⁹F signal as a function of the recoupling time, the distances between the fluorine atom of this compound and specific carbon or proton atoms in the Aβ fibril can be determined. This allows for the precise localization of the ligand binding sites.

References

- 1. Imaging β-amyloid using [(18)F]this compound positron emission tomography: from dosimetry to clinical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation of β-amyloid binding and white matter uptake of 18F-flutemetamol using spectral analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding Sites of a Positron Emission Tomography Imaging Agent in Alzheimer's β-Amyloid Fibrils Studied Using 19F Solid-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding Sites of a Position Emission Tomography Imaging Agent in Alzheimer’s β-Amyloid Fibrils Studied Using 19F Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heterogeneity of Amyloid Binding in Cognitively Impaired Patients Consecutively Recruited from a Memory Clinic: Evaluating the Utility of Quantitative 18F-Flutemetamol PET-CT in Discrimination of Mild Cognitive Impairment from Alzheimer's Disease and Other Dementias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modeling the Alzheimer Aβ17-42 Fibril Architecture: Tight Intermolecular Sheet-Sheet Association and Intramolecular Hydrated Cavities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational investigation of the binding characteristics of β-amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular imaging properties of Flutemetamol F-18

An In-depth Technical Guide to the Molecular Imaging Properties of Flutemetamol F-18

Introduction

This compound F-18 (Vizamyl™) is a positron emission tomography (PET) radiopharmaceutical agent designed for the in-vivo detection of fibrillar β-amyloid (Aβ) plaques in the brain, a core neuropathological hallmark of Alzheimer's disease (AD).[1][2] Structurally, it is a fluorine-18 labeled analogue of Thioflavin T.[3] Its development was driven by the need for a PET tracer with a longer half-life than the first-generation carbon-11 labeled Pittsburgh Compound B ([11C]PiB), thereby allowing for centralized manufacturing and broader clinical accessibility.[4] The fluorine-18 isotope possesses a half-life of approximately 110 minutes, compared to the ~20-minute half-life of carbon-11.[3][4] This guide provides a comprehensive overview of the , its binding characteristics, pharmacokinetic profile, and its performance in clinical and preclinical settings, tailored for researchers and drug development professionals. The agent is used to estimate β-amyloid neuritic plaque density in adult patients with cognitive impairment being evaluated for AD or other causes of cognitive decline.[5][6]

Mechanism of Action

Following intravenous administration, this compound F-18 circulates in the bloodstream and readily crosses the blood-brain barrier due to its lipophilic nature.[3][7] Its fundamental mechanism involves specific binding to the β-sheet conformation of fibrillar amyloid aggregates that constitute neuritic plaques.[3] The tracer does not bind significantly to soluble Aβ or amorphous plaques. While tracer retention is primarily associated with amyloid in neuritic plaques, some binding to amyloid in diffuse plaques and in cerebral amyloid angiopathy has been observed.[8][9]

Once bound to the Aβ plaques, the fluorine-18 radionuclide decays by positron emission.[3] The emitted positron travels a short distance in the tissue before annihilating with an electron, producing two 511 keV gamma photons that travel in opposite directions.[3] These photons are detected by the PET scanner, and the coincidence detection data is reconstructed to generate a three-dimensional image that maps the density and distribution of this compound F-18 in the brain.[3] Higher signal intensity in the PET images correlates with a greater density of β-amyloid plaques.[3]

Physicochemical and Pharmacokinetic Properties

This compound F-18 exhibits pharmacokinetic properties that are suitable for clinical PET imaging. After intravenous injection, plasma concentrations decrease rapidly, with a 75% reduction in the first 20 minutes and about 90% by 180 minutes.[5][7] The tracer is metabolized, and the F-18 in circulation during the imaging window is primarily associated with more polar metabolites that are less likely to cross the blood-brain barrier.[5][10][11] Excretion occurs through both renal (approximately 37%) and hepatobiliary (approximately 52%) pathways.[5][7]

| Property | Value | Reference |

| Radionuclide | Fluorine-18 | [3] |

| Half-life | ~110 minutes | [3][4] |

| Emission | Positron (β+) | [3] |

| Binding Affinity (Kd) | ~6.7 nM | [12] |

| Recommended Activity | 185 MBq (5 mCi) | [5][13] |

| Plasma Clearance | ~75% decrease in 20 min; ~90% in 180 min | [5][7] |

| Primary Excretion Route | Hepatobiliary (~52%) and Renal (~37%) | [5][7] |

| Effective Dose | 5.92 mSv per 185 MBq | [5] |

Table 1: Physicochemical and Pharmacokinetic Properties of this compound F-18.

Quantitative Analysis in PET Imaging

While clinical interpretation of this compound F-18 scans is primarily based on visual assessment, quantitative methods are crucial for research, clinical trials, and objective longitudinal monitoring.[14][15] The most common quantitative measure is the Standardized Uptake Value Ratio (SUVr).